molecular formula C14H13FO2 B1375103 (2-(Benzyloxy)-4-fluorophenyl)methanol CAS No. 351445-99-3

(2-(Benzyloxy)-4-fluorophenyl)methanol

Cat. No.: B1375103
CAS No.: 351445-99-3
M. Wt: 232.25 g/mol
InChI Key: YTGCFHNGHJMIER-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-fluorophenyl)methanol: is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorophenol and benzyl bromide.

    Reaction Conditions: The 2-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)-4-fluorophenol.

    Reduction: The 2-(benzyloxy)-4-fluorophenol is then reduced using a reducing agent such as sodium borohydride in methanol to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Benzyloxy)-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be further reduced to form various alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-(Benzyloxy)-4-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions of fluorinated phenylmethanol derivatives with biological systems.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2-(Benzyloxy)-4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • (2-(Benzyloxy)-3-bromophenyl)methanol
  • (2-(Benzyloxy)-4-chlorophenyl)methanol
  • (2-(Benzyloxy)-4-methylphenyl)methanol

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring (fluorine, bromine, chlorine, or methyl groups).
  • Unique Properties: (2-(Benzyloxy)-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

(2-(Benzyloxy)-4-fluorophenyl)methanol is an organic compound characterized by its unique structure, which includes a benzyloxy group, a fluorine atom on the phenyl ring, and a methanol group. This compound is of interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies involving this compound.

The molecular formula of this compound is C13_{13}H13_{13}F O, with a molecular weight of 232.25 g/mol . The synthesis typically involves:

  • Starting Materials : 2-fluorophenol and benzyl bromide.
  • Reaction Conditions : The reaction is carried out in the presence of a base like potassium carbonate in acetone to form 2-(benzyloxy)-4-fluorophenol, followed by reduction with sodium borohydride in methanol to yield the final product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies reveal that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators, leading to cell death .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzyloxy and fluorine groups enhance binding affinity to target enzymes or receptors. This can lead to inhibition of key metabolic enzymes involved in cell proliferation .
  • Hydrogen Bonding : The methanol group may participate in hydrogen bonding, further stabilizing interactions with biological targets .

Study 1: Antimicrobial Efficacy

A study published in Phytochemical Analysis evaluated the antimicrobial effects of various phenolic compounds, including this compound. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against MRSA strains comparable to standard antibiotics .

Study 2: Anticancer Properties

In another research effort documented in Cell Press, the anticancer properties were investigated using xenograft models. The results showed that treatment with this compound led to significant tumor reduction, attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighSignificant
(2-(Benzyloxy)-3-bromophenyl)methanolStructureModerateModerate
(2-(Benzyloxy)-4-chlorophenyl)methanolStructureLowLow

Properties

IUPAC Name

(4-fluoro-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCFHNGHJMIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730483
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351445-99-3
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.223 g) was added to a solution of the product from step (ii) (1.07 g) in dry ethanol (30 ml) and the mixture was stirred at RT overnight. The mixture was partitioned between 2M hydrochloric acid/ethyl acetate, the organics separated, dried and evaporated under reduced pressure, yield 1.08 g.
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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